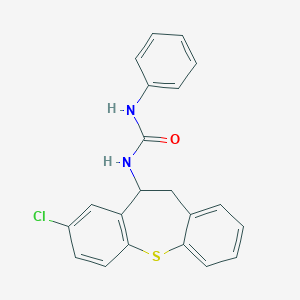
10-(Anilinocarbonylamino)-8-chloro-10,11-dihydrodibenzo(b,f)thiepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Anilinocarbonylamino)-8-chloro-10,11-dihydrodibenzo(b,f)thiepin, commonly referred to as CMI-977, is a synthetic compound that belongs to the class of dibenzothiepin derivatives. This compound has gained significant attention in the scientific research community due to its potential therapeutic applications in the treatment of various diseases and disorders. In
Mecanismo De Acción
The exact mechanism of action of CMI-977 is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and receptors involved in the inflammatory and pain pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which play a key role in the inflammatory response. CMI-977 has also been shown to modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and emotions.
Efectos Bioquímicos Y Fisiológicos
CMI-977 has been shown to have potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to modulate the levels of various neurotransmitters in the brain, leading to its potential use in the treatment of depression and anxiety disorders. CMI-977 has been shown to have a good safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMI-977 is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various diseases and disorders. However, one of the limitations for lab experiments is the complex synthesis method of CMI-977, which can make it difficult to obtain pure and high-quality samples for research purposes. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of CMI-977.
Direcciones Futuras
There are several future directions for the research and development of CMI-977. One potential direction is to further explore its potential use in the treatment of chronic pain and inflammatory conditions. Another direction is to investigate its potential use in the treatment of depression and anxiety disorders. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of CMI-977, which could lead to the development of safer and more effective drugs in the future.
Métodos De Síntesis
The synthesis of CMI-977 involves a multi-step process, starting with the reaction of 8-chloro-10,11-dihydrodibenzo(b,f)thiepin with aniline to form the intermediate product, 8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-carboxylic acid anilide. This intermediate is then treated with phosgene to form the final product, CMI-977. The purity and yield of CMI-977 can be improved by using various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
CMI-977 has been extensively studied for its potential therapeutic applications in the treatment of various diseases and disorders. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain, rheumatoid arthritis, and other inflammatory conditions. CMI-977 has also been studied for its potential use in the treatment of depression and anxiety disorders, as it has been shown to modulate the levels of various neurotransmitters in the brain.
Propiedades
Número CAS |
69195-68-2 |
|---|---|
Nombre del producto |
10-(Anilinocarbonylamino)-8-chloro-10,11-dihydrodibenzo(b,f)thiepin |
Fórmula molecular |
C21H17ClN2OS |
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-3-phenylurea |
InChI |
InChI=1S/C21H17ClN2OS/c22-15-10-11-20-17(13-15)18(12-14-6-4-5-9-19(14)26-20)24-21(25)23-16-7-2-1-3-8-16/h1-11,13,18H,12H2,(H2,23,24,25) |
Clave InChI |
WDVUPRYDUIROSV-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)NC(=O)NC4=CC=CC=C4 |
SMILES canónico |
C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)NC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)
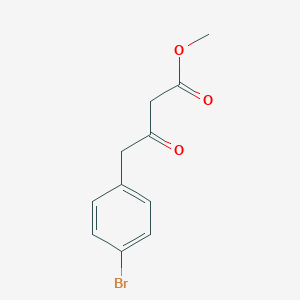
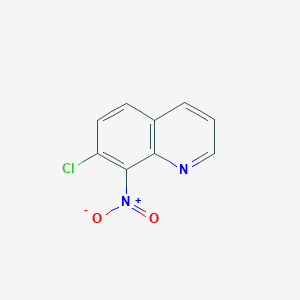
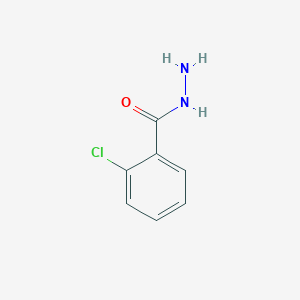
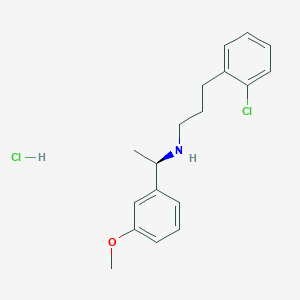
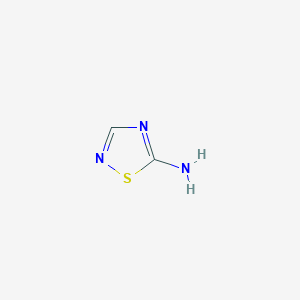
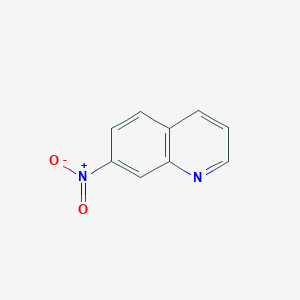
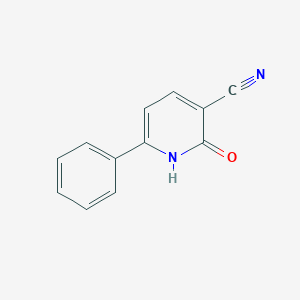
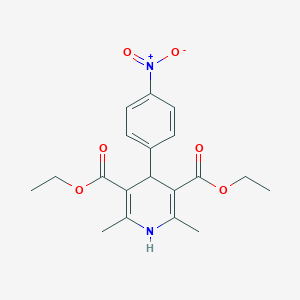
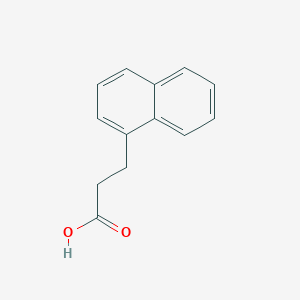
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)